6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one
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Overview
Description
6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that belongs to the class of pyrazolothiazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core, substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Thiazine Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazine ring.
Functional Group Substitution: Introduction of the methyl, propan-2-yl, and propan-2-yloxyphenyl groups through various substitution reactions, often involving alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of pyrazolothiazines and their derivatives.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Medicine
In medicine, derivatives of this compound might be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolothiazine Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds with a thiazole ring instead of a thiazine ring.
Pyrazole Derivatives: Compounds with a pyrazole ring but lacking the thiazine component.
Uniqueness
What sets 6-methyl-1-(propan-2-yl)-4-[3-(propan-2-yloxy)phenyl]-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one apart is its specific combination of functional groups and the resulting chemical properties. This unique structure may confer distinct reactivity and potential biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H23N3O2S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
6-methyl-1-propan-2-yl-4-(3-propan-2-yloxyphenyl)-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C18H23N3O2S/c1-10(2)21-17-15(18(22)20-21)16(24-12(5)19-17)13-7-6-8-14(9-13)23-11(3)4/h6-11,16H,1-5H3,(H,20,22) |
InChI Key |
NPKPWHXPKLHLEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(S1)C3=CC(=CC=C3)OC(C)C)C(=O)NN2C(C)C |
Origin of Product |
United States |
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